2-Bromo-5-hydroxy-4-methoxybenzoic acid
Overview
Description
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a brominated aromatic compound with potential interest in various chemical and pharmaceutical fields due to its unique structure, incorporating bromo, hydroxy, and methoxy groups attached to a benzoic acid core. Such compounds are often investigated for their reactivity, potential as intermediates in organic synthesis, and their physicochemical properties.
Synthesis Analysis
Synthesis of related brominated aromatic compounds typically involves halogenation, methoxylation, and carboxylation reactions. For instance, synthesis approaches for similar compounds have involved starting from simpler aromatic acids or esters, followed by sequential introduction of the functional groups through reactions like bromination, methoxylation, and hydroxylation, achieving high purity and yields under optimized conditions (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by X-ray crystallography, which can reveal the arrangement of the bromo, hydroxy, and methoxy groups relative to the benzoic acid core. These structures often display specific intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, contributing to their stability and reactivity (Pablo A. Raffo et al., 2016).
Scientific Research Applications
2-Bromo-5-hydroxy-4-methoxybenzoic acid was isolated from the red alga Rhodomela confervoides, along with other bromophenol derivatives. These compounds were studied for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive in these respects (Zhao et al., 2004).
The synthesis of methyl 4-Bromo-2-methoxybenzoate, a compound related to 2-Bromo-5-hydroxy-4-methoxybenzoic acid, was explored, providing insights into the methods used for creating such brominated phenolic compounds (Chen Bing-he, 2008).
Another study synthesized 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This process involves methoxylation steps similar to those used in the synthesis of related bromo-methoxybenzoic acids (Wang Yu, 2008).
Research on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, which includes derivatives similar to 2-Bromo-5-hydroxy-4-methoxybenzoic acid, revealed properties useful for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).
Another relevant study is the encapsulation of flavor molecules such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled release. This research indicates the potential use of similar compounds in food science and technology (Hong et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWIPQTBHQOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxy-4-methoxybenzoic acid |
Synthesis routes and methods
Procedure details
Citations
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